1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Description
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a 5-bromopyrazine substituent at the 4-position of the piperidine ring and an acetyl group at the nitrogen atom.
Properties
IUPAC Name |
1-[4-[(5-bromopyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-15-12(13)8-14-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFLWYKTCFTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 5-bromopyrazine-2-carbaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the piperidin-1-yl ethanone core but differ in substituents, enabling a comparative analysis of structural and functional variations:
Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups : Bromine (in pyrazine/pyridine) and nitroimidazole substituents increase molecular weight and polarity, correlating with higher melting points (e.g., 143–145°C in vs. unmeasured for fluorobenzoyl derivatives ).
- Spectral Confirmation : ESI-HRMS and NMR data validate substituent positions in analogs, suggesting similar methods apply to the target compound .
Physicochemical Behavior
- Isomerization Dynamics : Ethane-1,2-dione derivatives (e.g., ) exhibit rotational barriers (~67 kJ/mol) around the amide bond, suggesting conformational flexibility in the acetyl-piperidine core .
Biological Activity
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O
- Molecular Weight : 284.16 g/mol
Biological Activity Overview
Research indicates that compounds containing bromopyrazine moieties often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that bromopyrazine derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar activity.
Antitumor Activity
Recent investigations into pyrazole and pyrazine derivatives indicate their potential as anticancer agents. A study highlighted the ability of related compounds to inhibit tumor growth in vitro and in vivo models, particularly against colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its pharmacological effects.
- Cellular Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study (2020) | Demonstrated that bromopyrazine derivatives inhibited growth of Staphylococcus aureus and Escherichia coli. |
| Anticancer Research (2021) | Showed that pyrazine derivatives induced apoptosis in colorectal cancer cells with IC50 values indicating potency comparable to standard chemotherapeutics. |
| Inflammation Model (2022) | Found that a related compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting anti-inflammatory potential. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
